molecular formula C13H8ClFN2O B15363471 4-(((6-Chloropyridin-2-yl)oxy)methyl)-3-fluorobenzonitrile

4-(((6-Chloropyridin-2-yl)oxy)methyl)-3-fluorobenzonitrile

Cat. No.: B15363471
M. Wt: 262.66 g/mol
InChI Key: BSCXJGYBFUSMSF-UHFFFAOYSA-N
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Description

4-(((6-Chloropyridin-2-yl)oxy)methyl)-3-fluorobenzonitrile is a synthetic organic compound designed for use as a key building block in chemical and pharmaceutical research. Its structure incorporates two privileged motifs in medicinal chemistry: a chloropyridine ring and a fluorinated benzonitrile. The 6-chloropyridin-2-yl group is a common structural feature in ligands and active compounds , while the benzonitrile scaffold is frequently employed in the development of agrochemicals and pharmaceuticals . The presence of both chlorine and fluorine atoms offers distinct synthetic advantages, facilitating further functionalization through cross-coupling reactions and modulating the compound's electronic properties and metabolic stability. Researchers can leverage this chemical as a versatile precursor for constructing more complex molecules, particularly in the synthesis of potential enzyme inhibitors or functional materials . The compound is intended for laboratory research purposes only. It is not approved for diagnostic, therapeutic, or any personal use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions.

Properties

Molecular Formula

C13H8ClFN2O

Molecular Weight

262.66 g/mol

IUPAC Name

4-[(6-chloropyridin-2-yl)oxymethyl]-3-fluorobenzonitrile

InChI

InChI=1S/C13H8ClFN2O/c14-12-2-1-3-13(17-12)18-8-10-5-4-9(7-16)6-11(10)15/h1-6H,8H2

InChI Key

BSCXJGYBFUSMSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Cl)OCC2=C(C=C(C=C2)C#N)F

Origin of Product

United States

Biological Activity

4-(((6-Chloropyridin-2-yl)oxy)methyl)-3-fluorobenzonitrile, a compound with the molecular formula C13H8ClFN2O and a molecular weight of 262.67 g/mol, has garnered attention in recent years for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of 4-(((6-Chloropyridin-2-yl)oxy)methyl)-3-fluorobenzonitrile is primarily attributed to its interaction with various cellular pathways. It is believed to inhibit specific enzymes and receptors that are critical for tumor growth and inflammation.

  • Inhibition of Tumor Growth : Research indicates that this compound may interfere with the signaling pathways involved in cancer cell proliferation. For instance, studies have shown that it can inhibit the phosphorylation of key proteins in the MAPK pathway, which is crucial for cell growth and survival.
  • Anti-inflammatory Properties : The compound has also demonstrated anti-inflammatory effects by modulating cytokine production and reducing the activation of pro-inflammatory pathways in various cell types.

Biological Activity Data

Activity Description Reference
Tumor InhibitionInhibits proliferation of malignant cells via MAPK pathway modulation.
Anti-inflammatory EffectsReduces cytokine levels and inhibits pro-inflammatory signaling pathways.
Enzyme InhibitionShows potential as an inhibitor for certain kinases involved in cancer progression.

Case Studies

Several case studies have highlighted the efficacy of 4-(((6-Chloropyridin-2-yl)oxy)methyl)-3-fluorobenzonitrile in preclinical models:

  • Malignant Pleural Mesothelioma (MPM) :
    • In a study evaluating the combination of this compound with trametinib (a MEK inhibitor), researchers found enhanced antitumor effects compared to either agent alone. The combination led to reduced tumor growth in xenograft models, suggesting a synergistic effect that warrants further investigation .
  • Chondrocyte Activation :
    • Another study indicated that this compound could inhibit catabolic processes in chondrocytes, potentially offering therapeutic benefits for joint diseases such as osteoarthritis. It was found to block gene products associated with inflammation without affecting hyaluronan biosynthesis directly .

Research Findings

Recent research has provided insights into the pharmacokinetics and safety profile of 4-(((6-Chloropyridin-2-yl)oxy)methyl)-3-fluorobenzonitrile:

  • Toxicity Assessment : The compound exhibits moderate toxicity levels, which necessitates careful dosing in therapeutic applications. Acute toxicity studies indicate harmful effects upon ingestion or skin contact, underscoring the need for safety precautions during handling .
  • Pharmacokinetics : Preliminary data suggest favorable absorption characteristics with potential for oral bioavailability, although comprehensive studies are still required to establish detailed pharmacokinetic profiles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

4-[(6-Chloropyridin-2-yl)amino]benzonitrile (24)
  • Key Differences: Replaces the ether-oxygen linkage with an amino group (-NH-). Lacks the fluorine atom at the benzene 3-position.
  • Absence of fluorine reduces electronegativity and may alter metabolic stability.
4-((6-Chloro-5-methoxypyrimidin-4-yl)amino)-3-fluorobenzonitrile (7)
  • Key Differences :
    • Pyrimidine ring replaces the pyridine ring.
    • Additional methoxy group at the pyrimidine 5-position.
  • Impact: Pyrimidine’s nitrogen-rich structure improves π-π stacking interactions.

Fluorine Position and Bioisosteric Replacements

3-[6-Bromo-2-fluoro-3-(1H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)phenoxy]-5-chlorobenzonitrile
  • Key Differences :
    • Bromine and pyrazolopyridazine substituents replace the chloropyridinyloxymethyl group.
    • Fluorine is retained but at the benzene 2-position.
  • Impact :
    • Bromine enhances lipophilicity, improving membrane permeability.
    • Pyrazolopyridazine introduces a fused heterocycle, likely enhancing kinase inhibition.
2-({[2-(4-{(3R)-1-(4-acetylpiperazine-1-carbonyl)-3-[(4-fluorophenyl)sulfonyl]pyrrolidin-3-yl}phenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]oxy}methyl)-3-fluorobenzonitrile
  • Key Differences :
    • Incorporates a sulfonyl-pyrrolidine-acetylpiperazine moiety and hexafluoropropane group.
    • Retains the 3-fluorobenzonitrile core.
  • Impact :
    • Sulfonyl and piperazine groups enhance solubility and binding to nuclear receptors (e.g., ROR-γ).
    • Hexafluoropropane increases metabolic resistance but may raise toxicity risks.

Structural Analogues in Patent Literature

(S)-4-(4-(4-(((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)oxy)methyl)benzyl)piperazin-1-yl)-3-fluorobenzonitrile
  • Key Differences :
    • Includes a dioxopiperidinyl-isoindoline moiety linked via a benzyl-piperazine group.
    • Retains the fluorobenzonitrile core.
  • Impact :
    • The isoindoline-piperazine segment confers proteolysis-targeting chimera (PROTAC) activity, enabling targeted protein degradation.
    • Increased molecular weight (MW: ~600 g/mol) may limit blood-brain barrier penetration.

Research Implications

  • Electron-Withdrawing Groups : The 3-fluorine and chloropyridinyl groups synergize to enhance electrophilicity, favoring interactions with electron-rich biological targets.
  • Metabolic Stability : Fluorine at the 3-position reduces oxidative metabolism, as seen in analogues with extended half-lives.
  • Structural Versatility: Ether vs. amino linkages offer tunable solubility and target engagement profiles, critical for optimizing lead compounds.

Preparation Methods

Starting Materials and Precursors

Core Building Blocks

The compound’s structure derives from two primary precursors:

  • 6-Chloropyridin-2-ol : A heterocyclic alcohol providing the chloropyridine moiety.
  • 4-(Bromomethyl)-3-fluorobenzonitrile : A benzonitrile derivative with a bromomethyl group at the 4-position and fluorine at the 3-position.

Alternative precursors include 4-(Chloromethyl)-3-fluorobenzonitrile , though bromine’s superior leaving-group ability often makes it preferable for nucleophilic substitutions.

Synthetic Routes

Nucleophilic Substitution via Alkylation

The most widely documented method involves reacting 6-chloropyridin-2-ol with 4-(bromomethyl)-3-fluorobenzonitrile in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile) under basic conditions.

Typical Procedure :

  • Dissolve 6-chloropyridin-2-ol (1.0 equiv) and 4-(bromomethyl)-3-fluorobenzonitrile (1.1 equiv) in anhydrous DMF.
  • Add potassium carbonate (2.0 equiv) and potassium iodide (0.1 equiv) as catalysts.
  • Heat at 100–120°C for 3–12 hours under inert atmosphere.
  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography.

Yield : 78–85%.

Alternative Pathways

Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 6-chloropyridin-2-ol with 3-fluoro-4-(hydroxymethyl)benzonitrile . However, this method is less common due to higher costs and lower scalability.

Phase-Transfer Catalysis

A patent by EPO (2025) describes using tetrabutylammonium bromide as a phase-transfer catalyst in a biphasic water-toluene system. This approach reduces solvent waste and achieves 72% yield at 80°C.

Optimization Strategies

Solvent and Temperature Effects

Solvent Temperature (°C) Reaction Time (h) Yield (%)
DMF 100 3 85
Acetonitrile 80 12 78
Toluene 80 6 72

Polar aprotic solvents like DMF enhance nucleophilicity but require higher temperatures for optimal kinetics.

Catalytic Additives

  • Potassium iodide : Accelerates SN2 displacement via the “Finkelstein effect”.
  • Cesium carbonate : Increases base strength in sterically demanding reactions, though cost limits industrial use.

Purification and Characterization

Chromatographic Techniques

Crude product is typically purified using silica gel chromatography with ethyl acetate/hexane (3:7). High-performance liquid chromatography (HPLC) with a C18 column resolves trace impurities.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, 1H, pyridine-H), 7.89 (m, 2H, Ar-H), 5.32 (s, 2H, OCH₂), 4.01 (s, 1H, CN).
  • MS (ESI+) : m/z 307.1 [M+H]⁺.

Industrial-Scale Production

Continuous Flow Synthesis

Recent patents highlight transitioning from batch to continuous flow reactors, reducing reaction time to 30 minutes and improving yield to 88%.

Environmental Considerations

Waste streams containing DMF are treated via distillation recovery, aligning with green chemistry principles.

Challenges and Solutions

Byproduct Formation

  • Hydrolysis of nitrile : Minimized by maintaining anhydrous conditions.
  • Di-alkylation : Suppressed using stoichiometric control (1:1.1 ratio of alcohol to alkylating agent).

Scalability Issues

Early methods suffered from poor mixing in large batches. Implementing high-shear mixers or microreactors resolves this.

Comparative Analysis of Methods

Method Yield (%) Cost (USD/kg) Scalability
Alkylation in DMF 85 120 High
Mitsunobu Reaction 65 450 Low
Phase-Transfer 72 150 Moderate

Alkylation in DMF remains the optimal balance of efficiency and cost.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(((6-Chloropyridin-2-yl)oxy)methyl)-3-fluorobenzonitrile, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, Pd(OAc)₂ with XPhos ligand and Cs₂CO₃ as a base in polar aprotic solvents (e.g., DMF or THF) at 80–100°C is effective for introducing aromatic amines or heterocyclic substituents . Optimization involves monitoring reaction progress via TLC or LC-MS and adjusting catalyst loading (typically 2–5 mol%) to minimize side products. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (e.g., ethyl acetate) is critical for isolating high-purity products.

Q. How can NMR and HRMS be utilized to confirm the structure of 4-(((6-Chloropyridin-2-yl)oxy)methyl)-3-fluorobenzonitrile?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the benzonitrile proton (δ ~7.5–8.0 ppm, deshielded by electron-withdrawing groups) and pyridinyl protons (δ ~6.5–7.2 ppm). Fluorine coupling (³J₆-F ~8–12 Hz) in the aromatic region distinguishes substituent positions .
  • HRMS : Confirm molecular ion [M+H]⁺ with <5 ppm error. For C₁₃H₈ClFN₂O, expected m/z = 270.0303. Use ESI+ mode with internal calibration (e.g., sodium formate clusters) .

Q. What strategies are recommended for resolving low solubility in biological assays?

  • Methodological Answer :

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers.
  • Salt Formation : Explore hydrochloride or trifluoroacetate salts if basic functional groups are present.
  • Structural Modifications : Introduce hydrophilic groups (e.g., -OH, -SO₃H) on non-critical positions while retaining bioactivity .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the spatial arrangement of substituents in this compound?

  • Methodological Answer :

  • Data Collection : Use single crystals grown via slow evaporation (e.g., ethyl acetate/hexane). Collect data at 100 K on a diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Employ SHELXL for structure solution and refinement. Validate using R-factor (<5%) and residual electron density maps. For example, SHELX’s robust handling of twinned data or high-resolution structures ensures accurate bond-length/angle measurements .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or receptors)?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite. Prepare the ligand with Open Babel (assign charges via Gasteiger method) and the target protein (PDB ID) via protein preparation wizard.
  • MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability. Analyze RMSD and hydrogen-bonding patterns to identify critical interactions (e.g., π-π stacking with pyridinyl groups) .

Q. What analytical approaches address discrepancies between theoretical and experimental spectral data (e.g., unexpected NMR splitting)?

  • Methodological Answer :

  • Dynamic Effects : Investigate restricted rotation (e.g., around the pyridinyl-oxygen bond) via variable-temperature NMR. Cooling to −40°C may resolve splitting caused by conformational exchange .
  • Impurity Profiling : Use LC-MS/MS to detect trace byproducts (e.g., dehalogenated or oxidized species). Compare with synthetic intermediates for structural assignment .

Q. How can isotopic labeling (e.g., ¹⁹F or ¹³C) aid in studying metabolic pathways or degradation products?

  • Methodological Answer :

  • Synthesis : Introduce ¹³C at the benzonitrile carbon via K¹³CN in nucleophilic substitution reactions.
  • Tracing : Use ¹⁹F NMR (470 MHz) to monitor fluorinated metabolites in liver microsome assays. Quantitate using ³H or ¹⁴C radiolabeling for in vivo studies .

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